
IL-17A inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17A inhibitor 2 is a compound designed to inhibit the activity of interleukin-17A, a pro-inflammatory cytokine involved in various autoimmune and inflammatory diseases. Interleukin-17A plays a crucial role in the immune response by promoting the release of other cytokines and chemokines, leading to inflammation. This compound is used in the treatment of conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IL-17A inhibitor 2 involves the preparation of imidazo[1,2-b]pyridazine derivatives. The synthetic route typically includes the following steps:
Formation of the imidazo[1,2-b]pyridazine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of various substituents to the core structure to enhance the inhibitory activity against interleukin-17A.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
IL-17A inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity .
Scientific Research Applications
IL-17A inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of interleukin-17A inhibitors.
Biology: Employed in research to understand the role of interleukin-17A in immune response and inflammation.
Medicine: Investigated for its therapeutic potential in treating autoimmune and inflammatory diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis.
Industry: Utilized in the development of new therapeutic agents targeting interleukin-17A .
Mechanism of Action
IL-17A inhibitor 2 exerts its effects by binding to interleukin-17A, preventing it from interacting with its receptor, interleukin-17RA. This inhibition blocks the downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The molecular targets involved include the interleukin-17A homodimer and the interleukin-17RA receptor complex .
Comparison with Similar Compounds
IL-17A inhibitor 2 is compared with other similar compounds such as:
Secukinumab: A monoclonal antibody that inhibits interleukin-17A.
Ixekizumab: Another monoclonal antibody targeting interleukin-17A.
Brodalumab: Targets the interleukin-17RA receptor.
Uniqueness
This compound is unique due to its small molecule structure, which allows for oral administration and potentially fewer side effects compared to monoclonal antibodies. Additionally, it may overcome issues related to the development of anti-drug antibodies that can reduce the efficacy of biologic treatments .
List of Similar Compounds
- Secukinumab
- Ixekizumab
- Brodalumab
- Bimekizumab
- Izokibep
Properties
Molecular Formula |
C24H25F7N8O4 |
|---|---|
Molecular Weight |
622.5 g/mol |
IUPAC Name |
N-[(S)-(4,4-difluorocyclohexyl)-[7-[(1S)-2-methoxy-1-[(4S)-2-oxo-4-(trifluoromethyl)imidazolidin-1-yl]ethyl]imidazo[1,2-b]pyridazin-2-yl]methyl]-4-(difluoromethyl)-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C24H25F7N8O4/c1-42-10-14(38-9-15(24(29,30)31)34-22(38)41)12-6-16-33-13(8-39(16)32-7-12)17(11-2-4-23(27,28)5-3-11)35-21(40)19-18(20(25)26)36-43-37-19/h6-8,11,14-15,17,20H,2-5,9-10H2,1H3,(H,34,41)(H,35,40)/t14-,15+,17+/m1/s1 |
InChI Key |
XIIADHFRZOYRQU-VYDXJSESSA-N |
Isomeric SMILES |
COC[C@H](C1=CC2=NC(=CN2N=C1)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5C[C@H](NC5=O)C(F)(F)F |
Canonical SMILES |
COCC(C1=CC2=NC(=CN2N=C1)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C(F)F)N5CC(NC5=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




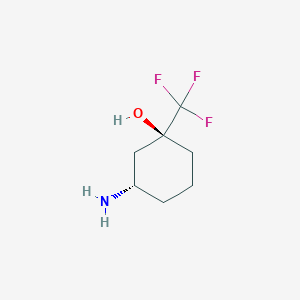
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
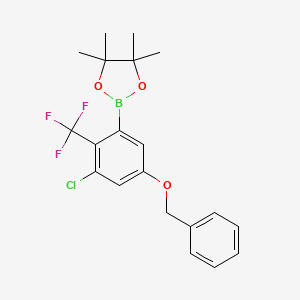

![tert-butyl (3R)-3-[(hydroxyamino)methyl]piperidine-1-carboxylate](/img/structure/B13911758.png)
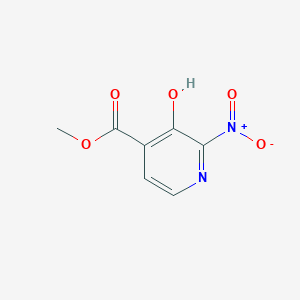


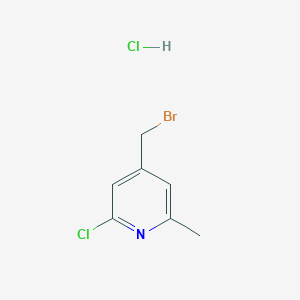
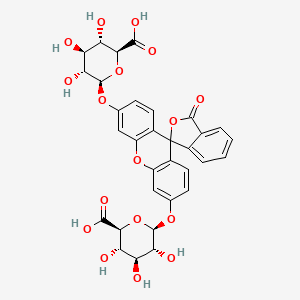
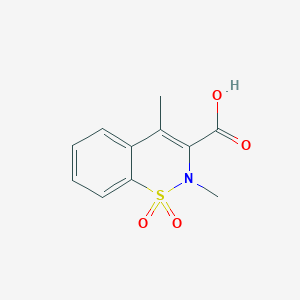
![7-((2-(Trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13911794.png)
